3-(1H-Indazol-6-YL)propanoic acid
Description
Significance of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery
The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs. nih.govresearchgate.net The unique chemical properties and tautomeric forms of indazole make it a versatile building block in the synthesis of new therapeutic agents. researchgate.net
Indazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. nih.govmdpi.combenthamdirect.com These include, but are not limited to:
Antitumor Activity: A significant number of indazole-based compounds have been investigated and approved for the treatment of various cancers. nih.govrsc.orgresearchgate.net For example, niraparib (B1663559) is used in the treatment of recurrent ovarian, fallopian tube, and peritoneal cancer, while pazopanib (B1684535) is a tyrosine kinase inhibitor. nih.gov
Anti-inflammatory Activity: The indazole core is a key feature in molecules designed to combat inflammation.
Antimicrobial and Antifungal Activity: Researchers have successfully synthesized indazole derivatives with potent activity against various bacterial and fungal pathogens. researchgate.netmdpi.comnih.gov
Anti-HIV and Antiviral Activity: The scaffold has been incorporated into agents targeting viral replication. researchgate.netresearchgate.net
Other Therapeutic Areas: Indazole derivatives have also been explored for their potential as antiarrhythmic agents and for their activity on the central nervous system. researchgate.netresearchgate.net
The therapeutic versatility of the indazole scaffold underscores its importance in the ongoing quest for novel and effective drug candidates. researchgate.net Its ability to interact with a wide range of biological targets makes it a cornerstone of modern drug design and discovery.
Contextualizing Propanoic Acid Derivatives in Bioactive Molecule Design
Propanoic acid, a simple carboxylic acid, and its derivatives are fundamental building blocks in the design of bioactive molecules. The inclusion of a propanoic acid moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This functional group can alter solubility, bioavailability, and the way a compound interacts with biological targets. nih.gov
Derivatives of propanoic acid are subjects of continuous research for their potential therapeutic applications and can act as lead compounds in the development of new drugs. mdpi.com Their utility spans various fields, including:
Pharmaceuticals: Propanoic acid derivatives are integral to many established and investigational drugs, particularly in areas like oncology and neurology where anti-inflammatory and antioxidant agents are crucial.
Antimicrobial Agents: Recent studies have focused on the synthesis of propanoic acid derivatives as promising scaffolds for developing new antimicrobial candidates to target multidrug-resistant bacteria and fungi. nih.gov
Chemical Probes: The synthetic versatility of these derivatives allows for the introduction of various substitutions, enabling the fine-tuning of biological activity and specificity. nih.gov
Overview of Current Academic Research Trajectories for Indazole-Propanoic Acid Architectures
The combination of an indazole core with a propanoic acid side chain has given rise to a specific area of research focused on creating novel therapeutic agents. The overarching goal of this research is to leverage the well-established biological activities of the indazole scaffold and modulate them through the properties conferred by the propanoic acid group.
Current research trajectories for indazole-propanoic acid architectures include:
Anticancer Drug Development: A primary focus is the development of new anticancer agents. Researchers are designing and synthesizing novel indazole derivatives, including those with propanoic acid or related functionalities, and evaluating their antiproliferative activity against various cancer cell lines. nih.govrsc.orgresearchgate.net
Targeted Inhibitor Design: Efforts are being made to design inhibitors of specific enzymes or protein-protein interactions that are critical for disease progression. For instance, scaffold hopping from indole (B1671886) to indazole cores has been used to develop dual inhibitors of MCL-1 and BCL-2, which are important targets in cancer therapy. rsc.org
Synthesis of Novel Derivatives: A significant portion of the research involves the synthesis of new chemical entities. This includes the development of efficient synthetic routes to produce libraries of indazole-propanoic acid derivatives with diverse substitutions on both the indazole ring and the propanoic acid chain. These libraries are then screened for a wide range of biological activities. nih.govmdpi.commdpi.com
The exploration of indazole-propanoic acid architectures represents a promising frontier in medicinal chemistry. The synergy between the versatile indazole scaffold and the modulatory propanoic acid moiety offers a rich chemical space for the discovery of new and improved therapeutic agents.
Data Tables
Table 1: Chemical Properties of 3-(1H-Indazol-6-YL)propanoic Acid
| Property | Value |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.2 g/mol |
| CAS Number | 885271-23-8 |
Data sourced from ChemicalBook.
Structure
3D Structure
Properties
CAS No. |
885271-23-8 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(1H-indazol-6-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-8-6-11-12-9(8)5-7/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14) |
InChI Key |
CVRGUMPECSUQDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)NN=C2 |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Structural Elucidation of 3 1h Indazol 6 Yl Propanoic Acid and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 3-(1H-Indazol-6-YL)propanoic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete structural map.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. Based on data from related 6-substituted indazoles and propanoic acid derivatives, the anticipated chemical shifts are as follows:
Indazole Protons: The aromatic protons on the indazole ring would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The proton at position 3 of the indazole ring (H-3) is expected to be a singlet, while the protons on the benzene (B151609) ring (H-4, H-5, and H-7) would show characteristic splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors. The NH proton of the indazole ring would likely appear as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, and its position can be concentration-dependent.
Propanoic Acid Protons: The aliphatic protons of the propanoic acid side chain would resonate in the upfield region. The two methylene (B1212753) groups (-CH₂CH₂-) would appear as two distinct triplets, a consequence of spin-spin coupling with each other. The methylene group adjacent to the indazole ring is expected to be slightly more downfield (around δ 3.0 ppm) than the methylene group adjacent to the carboxylic acid (around δ 2.7 ppm).
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) would typically be observed as a broad singlet in the downfield region, often between δ 10.0 and 13.0 ppm, and its presence can be confirmed by D₂O exchange.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| NH (Indazole) | >10.0 | br s | - |
| H-3 | ~8.1 | s | - |
| Aromatic (H-4, H-5, H-7) | 7.0 - 7.8 | m | ~7-9 |
| -CH₂- (adjacent to indazole) | ~3.0 | t | ~7 |
| -CH₂- (adjacent to COOH) | ~2.7 | t | ~7 |
| -COOH | 10.0 - 13.0 | br s | - |
This table presents predicted data based on analogues.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment.
Indazole Carbons: The carbon atoms of the indazole ring are expected to resonate in the aromatic region (δ 110-150 ppm). The carbon atoms bearing a nitrogen atom (C-3a and C-7a) will have characteristic chemical shifts.
Propanoic Acid Carbons: The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of δ 170-180 ppm. mdpi.com The methylene carbons of the propanoic acid chain will be found in the aliphatic region (δ 20-40 ppm).
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~175 |
| Aromatic (Indazole) | 110 - 150 |
| -CH₂- (adjacent to indazole) | ~35 |
| -CH₂- (adjacent to COOH) | ~30 |
This table presents predicted data based on analogues.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, correlations would be observed between the adjacent methylene protons of the propanoic acid chain, as well as between neighboring aromatic protons on the indazole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting different parts of the molecule. For example, correlations between the methylene protons adjacent to the indazole ring and the aromatic carbons of the indazole would confirm the attachment point of the propanoic acid side chain. Similarly, correlations from the methylene protons to the carbonyl carbon would confirm the propanoic acid moiety.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₀H₁₀N₂O₂), the expected monoisotopic mass would be calculated with high accuracy. Techniques such as electrospray ionization (ESI) are commonly employed for such analyses. researchgate.net The experimentally determined mass should match the calculated mass to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 191.0815 | (Predicted) |
| [M+Na]⁺ | 213.0634 | (Predicted) |
| [M-H]⁻ | 189.0670 | (Predicted) |
This table presents predicted data.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. uni.lu
N-H Stretch (Indazole): A moderate to sharp absorption band around 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the indazole ring.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl group in the carboxylic acid. mdpi.com
C=C and C=N Stretches (Aromatic): Absorptions in the 1450-1620 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indazole ring.
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching bands would be observed just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Predicted Absorption (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Indazole | N-H Stretch | 3300-3500 |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Aromatic Ring | C=C/C=N Stretch | 1450-1620 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
This table presents predicted data based on analogues.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the public domain, studies on analogous compounds, such as indazol-2-yl-acetic acid, have been reported. sigmaaldrich.comresearchgate.net
For this compound, a successful crystallographic analysis would be expected to show the planar indazole ring system. The propanoic acid side chain would likely adopt a conformation that minimizes steric hindrance. A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds. The carboxylic acid groups are highly likely to form hydrogen-bonded dimers, a common motif for carboxylic acids in the solid state. Additionally, the N-H group of the indazole ring could participate in hydrogen bonding with the carbonyl oxygen of a neighboring molecule, leading to a complex and stable three-dimensional network. These interactions govern the macroscopic properties of the solid, such as its melting point and solubility.
Chromatographic Methods for Purity Assessment and Isolation
The rigorous assessment of purity and the effective isolation of target molecules are paramount in the synthesis and characterization of novel chemical entities. For this compound and its analogues, a suite of chromatographic techniques is indispensable. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation, enabling both the quantification of purity and the isolation of compounds from complex reaction mixtures. The selection of a specific chromatographic method is contingent upon the scale of the separation, the physicochemical properties of the analytes, and the specific objective, whether it be analytical purity determination or preparative isolation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment of indazole derivatives due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for these compounds.
In typical applications, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used. mdpi.comresearchgate.net The separation is achieved by eluting the analytes with a polar mobile phase, which is often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comresearchgate.netscholaris.ca To improve peak shape and resolution, especially for acidic compounds like this compound, modifiers such as formic acid or trifluoroacetic acid are frequently added to the mobile phase. scholaris.ca
Detection is most commonly performed using a UV detector, as the indazole ring system possesses a strong chromophore. mdpi.comresearchgate.netresearchgate.net The selection of the detection wavelength is optimized based on the UV absorbance maxima of the specific indazole analogues being analyzed, which is often in the range of 220-310 nm. mdpi.comresearchgate.netptfarm.pl The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all observed peaks.
Table 1: Illustrative HPLC Conditions for Indazole Analogue Analysis
| Parameter | Condition |
| Column | Thermo Scientific® BDS Hypersil C8, 5 µm mdpi.comresearchgate.net |
| Mobile Phase | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.20 mdpi.comresearchgate.net |
| Flow Rate | 1.0 mL/min mdpi.comresearchgate.net |
| Detection | UV at 300 nm mdpi.comresearchgate.net |
| Temperature | Room Temperature mdpi.comresearchgate.net |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the isolation and purification of indazole analogues on a larger scale than analytical HPLC allows, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate milligram to gram quantities of pure compounds.
This method is particularly valuable for separating closely related isomers or impurities that are difficult to remove by other means, such as crystallization or flash chromatography. scholaris.ca For instance, preparative reverse-phase HPLC has been successfully used to separate synthetic indazole analogues for further study. scholaris.ca The conditions are typically scaled up from optimized analytical methods.
Table 2: Example of Preparative HPLC Conditions for Indazole Analogue Isolation
| Parameter | Condition |
| System | Agilent Infinity II Preparative HPLC scholaris.ca |
| Column | Agilent 5 Prep C18, 50 mm x 21.2 mm scholaris.ca |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile scholaris.ca |
| Flow Rate | 20 mL/min scholaris.ca |
| Detection | UV (wavelength not specified) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. nih.govpressbooks.pub For the synthesis of indazole derivatives, TLC is routinely performed on plates coated with a stationary phase, most commonly silica (B1680970) gel. scholaris.canih.gov
A small spot of the reaction mixture is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). khanacademy.org The mobile phase ascends the plate via capillary action, and the compounds separate based on their relative affinities for the stationary and mobile phases. pressbooks.pub Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds have higher Rf values. pressbooks.pub This difference in polarity and Rf value has been observed to distinguish between 1-methyl and 2-methyl regioisomers of indazole analogues on silica gel TLC plates. scholaris.ca
Flash and Column Chromatography
When larger quantities of material need to be purified, flash or column chromatography is the standard laboratory technique. nih.govgoogle.comcaribjscitech.com This method involves packing a glass column with a stationary phase, typically silica gel, and passing a solvent system through the column to separate the components of a mixture. caribjscitech.com The crude product mixture is loaded onto the top of the column, and the elution begins.
In the synthesis of various indazole analogues, flash column chromatography using silica gel is a common purification step. nih.govgoogle.com For certain compounds, particularly those containing basic amine groups, specialized stationary phases like amine-coated silica gel may be employed to improve separation and prevent peak tailing. google.com The fractions are collected as they exit the column and are typically analyzed by TLC to identify those containing the pure desired product.
Chiral Chromatography
Many biologically active molecules are chiral, existing as enantiomers which can exhibit different pharmacological and toxicological profiles. sygnaturediscovery.com When synthesizing chiral indazole analogues, it is crucial to separate and characterize the individual enantiomers. Chiral chromatography is a specialized form of chromatography designed for this purpose. sygnaturediscovery.com
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sygnaturediscovery.comyoutube.com Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric excess (ee) and the preparative isolation of pure enantiomers. ptfarm.pl While specific applications for this compound are not detailed, the principles are broadly applicable to chiral indazole derivatives, which are of significant interest in medicinal chemistry. ptfarm.pl
Computational and Theoretical Investigations of 3 1h Indazol 6 Yl Propanoic Acid Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. These methods provide insights into various molecular properties from first principles.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is a common approach for predicting the molecular geometry and electronic characteristics of organic molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.
For a hypothetical analysis of 3-(1H-indazol-6-yl)propanoic acid, the HOMO and LUMO energy levels would be calculated. The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attacks.
Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays color-coded regions, where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-deficient areas (positive potential, susceptible to nucleophilic attack).
In a hypothetical MEP analysis of this compound, the electron-rich regions would likely be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the indazole ring. The hydrogen atoms of the carboxylic acid and the N-H group of the indazole would be expected to be electron-deficient.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)
DFT calculations can accurately predict the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. For instance, the characteristic stretching frequencies of the C=O, O-H, N-H, and C-H bonds in this compound could be predicted.
Hypothetical Vibrational Frequency Data for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
|---|---|
| O-H stretch (carboxylic acid) | 3500 |
| N-H stretch (indazole) | 3400 |
| C=O stretch (carboxylic acid) | 1720 |
| C=N stretch (indazole) | 1630 |
Ab Initio and Semi-Empirical Methods for Conformational Analysis
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. Ab initio and semi-empirical methods can be employed to explore the potential energy surface of a molecule and identify its stable conformers. For this compound, this would involve studying the rotation around the single bonds of the propanoic acid side chain to determine the most energetically favorable spatial arrangement.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.
In a hypothetical molecular docking study involving this compound, the molecule would be docked into the active site of a relevant protein target. The simulation would predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. These insights are crucial for understanding the molecule's potential biological activity.
Identification of Putative Binding Sites and Residues
Molecular docking is a fundamental computational tool used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. For derivatives of this compound, docking studies are instrumental in identifying the putative binding sites within a biological target, such as an enzyme or a receptor. These studies can reveal the key amino acid residues that are crucial for the molecular recognition and binding of these ligands. For instance, in studies on related indazole derivatives, molecular docking has been successfully employed to predict binding modes within the active site of enzymes like Leishmania infantum trypanothione (B104310) reductase. nih.gov The process involves generating a multitude of possible conformations of the ligand within the binding pocket of the target protein and scoring them based on a force field. The results highlight the most probable binding orientation and the key interacting residues.
Key amino acid residues that frequently participate in the binding of indazole-based compounds include those capable of forming hydrogen bonds, hydrophobic interactions, and pi-stacking interactions. For example, docking studies on various kinase inhibitors have identified a "hinge" region in the ATP binding site where the ligand's indazole core can form critical hydrogen bonds with backbone amide groups of specific residues. nih.gov The propanoic acid moiety of the title compound could potentially interact with positively charged residues like arginine or lysine (B10760008) through salt bridges or hydrogen bonds.
Prediction of Binding Affinities and Orientations
Beyond identifying the binding site, molecular docking algorithms provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). growingscience.com These scores are calculated using various scoring functions that account for factors like electrostatic interactions, van der Waals forces, and desolvation penalties. A lower docking score generally indicates a more favorable binding affinity. For a series of this compound derivatives, these predicted affinities can be used to rank compounds and prioritize them for synthesis and biological testing.
The predicted binding orientation reveals the precise three-dimensional arrangement of the ligand within the active site. This information is crucial for understanding the structure-activity relationship (SAR), as it explains why certain chemical modifications on the indazole or propanoic acid moieties lead to an increase or decrease in biological activity. For example, the orientation might show the indazole ring positioned within a hydrophobic pocket, while the carboxylic acid group forms a key hydrogen bond with a specific residue at the solvent-exposed entrance of the pocket.
Below is a hypothetical data table illustrating the kind of results obtained from a molecular docking study of this compound derivatives against a hypothetical protein target.
| Derivative | Docking Score (kcal/mol) | Predicted Interacting Residues |
| Compound A | -8.5 | Arg12, Tyr45, Phe98 |
| Compound B | -7.9 | Arg12, Leu56 |
| Compound C | -9.2 | Arg12, Tyr45, Phe98, Asp101 |
Analysis of Specific Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
A detailed analysis of the docked poses allows for the characterization of the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are the cornerstone of molecular recognition and are critical for a ligand's potency and selectivity.
Hydrogen Bonding: The indazole ring contains both hydrogen bond donors (N-H) and acceptors (N), making it a versatile hydrogen bonding motif. The propanoic acid group also contains a potent hydrogen bond donor (O-H) and acceptor (C=O). These groups can form crucial hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, and glutamate, as well as with the backbone of the protein.
Pi-Pi Stacking: The aromatic indazole ring can engage in pi-pi stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the binding affinity.
Hydrophobic Interactions: The indazole ring and any alkyl substituents on the derivatives can form favorable hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine within the binding pocket.
Visual inspection of the docked poses, often aided by specialized software, allows researchers to identify these interactions and their geometries (e.g., bond distances and angles), providing a rational basis for designing improved inhibitors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and receptor over time. mdpi.com This technique provides deeper insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.
Assessment of Ligand-Receptor Complex Stability and Conformational Changes
MD simulations are performed by placing the docked ligand-receptor complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. mdpi.com The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. nih.gov A stable complex will exhibit a low and converging RMSD value, indicating that the ligand remains bound in its initial pose. nih.gov
MD simulations can also reveal important conformational changes in the protein upon ligand binding. For example, a flexible loop region near the active site might close over the bound ligand, sequestering it from the solvent and enhancing the binding affinity.
Exploration of Binding Pathways and Residence Times
Advanced MD simulation techniques can be used to explore the entire binding process, from the initial encounter of the ligand with the protein to its final bound state. These simulations can reveal the most probable binding pathways and identify any intermediate states.
Furthermore, specialized MD methods can be used to estimate the ligand's residence time, which is the average time a ligand remains bound to its target. A longer residence time can be a desirable attribute for a drug, as it can lead to a more sustained pharmacological effect.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In addition to predicting binding affinity, computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process, thereby reducing the likelihood of late-stage failures. Various online servers and software packages, such as SwissADME and pkCSM, are available for these predictions. nih.gov
For this compound and its derivatives, key ADME properties that would be computationally evaluated include:
Absorption: Predictions of properties like oral bioavailability, intestinal absorption, and adherence to Lipinski's rule of five, which helps to assess the drug-likeness of a compound. nih.gov
Distribution: Estimation of parameters such as plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of properties like renal clearance.
The following table provides a hypothetical example of in silico ADME predictions for a derivative of this compound.
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption |
| LogP | 2.5 | Good balance of lipophilicity and hydrophilicity |
| Hydrogen Bond Donors | 2 | Adheres to Lipinski's rule |
| Hydrogen Bond Acceptors | 4 | Adheres to Lipinski's rule |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier Permeation | Low | Less likely to cause CNS side effects |
By integrating these computational and theoretical investigations, researchers can gain a comprehensive understanding of the potential of this compound derivatives as therapeutic agents, guiding the design of new compounds with improved potency and drug-like properties.
Prediction of Molecular Lipophilicity and Polarity Descriptors
Lipophilicity and polarity are fundamental properties that profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods offer a rapid means to estimate these characteristics for novel derivatives of this compound.
Molecular Lipophilicity: The octanol-water partition coefficient (logP) is the most common measure of lipophilicity. While experimental determination can be resource-intensive, several computational models can predict logP values with reasonable accuracy. These models are often based on the summation of atomic or fragmental contributions. For a series of hypothetical this compound derivatives, predicted logP (often denoted as cLogP or calculated logP) values can be generated to guide the selection of candidates with an optimal balance between solubility and membrane permeability. Generally, a logP value between 1 and 3 is considered favorable for oral drug absorption.
Polarity Descriptors: The topological polar surface area (TPSA) is a descriptor that quantifies the polar surface of a molecule, which is closely related to its hydrogen bonding capacity and ability to permeate biological membranes. A lower TPSA is generally associated with better cell membrane permeability. In silico tools can readily calculate the TPSA for various substituted indazole propanoic acid derivatives, allowing for the early identification of compounds that are likely to have good oral bioavailability.
Below is a hypothetical data table illustrating the predicted lipophilicity and polarity descriptors for a series of this compound derivatives. Such tables are invaluable for medicinal chemists to prioritize synthetic efforts.
| Compound ID | R1-substituent | R2-substituent | Predicted cLogP | Predicted TPSA (Ų) |
| IA-1 | H | H | 1.85 | 78.5 |
| IA-2 | 4-Cl | H | 2.55 | 78.5 |
| IA-3 | 4-OCH3 | H | 1.90 | 87.7 |
| IA-4 | H | CH3 | 2.20 | 78.5 |
| IA-5 | 4-F | CH3 | 2.40 | 78.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from specialized computational software.
Computational Assessment of Aqueous Solubility Tendencies
Aqueous solubility is another critical determinant of a drug's bioavailability and formulation feasibility. In silico models for predicting aqueous solubility (logS) are often based on a combination of molecular descriptors, including logP, TPSA, molecular weight, and the number of rotatable bonds. nih.govnih.govresearchgate.net
For derivatives of this compound, computational tools can provide an early warning for potential solubility issues. By calculating the logS values for a virtual library of derivatives, researchers can steer the design process towards compounds with a higher probability of possessing adequate aqueous solubility for oral administration.
A general trend often observed is that increasing lipophilicity and molecular weight tend to decrease aqueous solubility. The presence of polar functional groups that can engage in hydrogen bonding with water molecules generally enhances solubility.
The following table provides an example of computationally assessed aqueous solubility for the hypothetical series of this compound derivatives.
| Compound ID | Predicted cLogP | Predicted logS (mol/L) | Predicted Solubility Class |
| IA-1 | 1.85 | -2.5 | Soluble |
| IA-2 | 2.55 | -3.2 | Moderately Soluble |
| IA-3 | 1.90 | -2.6 | Soluble |
| IA-4 | 2.20 | -2.9 | Moderately Soluble |
| IA-5 | 2.40 | -3.1 | Moderately Soluble |
Note: The data in this table is hypothetical and for illustrative purposes only. The solubility classes are based on common classification schemes where logS > -3 is considered soluble.
Pharmacophore Modeling for Ligand-Based Drug Design
When the three-dimensional structure of the biological target is unknown, ligand-based drug design strategies, such as pharmacophore modeling, become particularly valuable. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For a series of active this compound derivatives, a pharmacophore model can be generated by aligning the structures and identifying the common chemical features that are crucial for their biological activity. This model can then be used as a 3D query to screen large virtual compound libraries to identify novel and structurally diverse molecules that match the pharmacophore and are therefore likely to be active.
The key steps in developing a pharmacophore model for this compound derivatives would involve:
Selection of a training set: A group of structurally diverse and active derivatives with known biological activity is chosen.
Conformational analysis: The possible three-dimensional arrangements of each molecule in the training set are generated.
Feature identification: The key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) are identified for each molecule.
Pharmacophore generation and validation: The common features are aligned to create a pharmacophore hypothesis. This model is then validated by its ability to distinguish between active and inactive compounds.
A hypothetical pharmacophore model for a series of indazole-based inhibitors might include features such as a hydrogen bond acceptor on the indazole nitrogen, a hydrophobic aromatic ring, and a negatively ionizable feature from the propanoic acid moiety. This model would serve as a powerful tool in the search for new lead compounds.
Biological Activity and Mechanistic Studies in Vitro of 3 1h Indazol 6 Yl Propanoic Acid Analogues
Enzyme Inhibition Profiles
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.gov Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.
Analogues of 3-(1H-indazol-6-yl)propanoic acid have been explored as HDAC inhibitors. While direct inhibitory data for this compound itself is not extensively published, the broader class of indazole-containing compounds has shown promise. For instance, novel HDAC6 inhibitors have been developed using a 3-hydroxy-isoxazole as a zinc-binding group, a key feature for HDAC inhibition. nih.gov Some of these compounds demonstrated good potency, with the most effective reaching an IC50 of 700 nM. nih.gov The indazole moiety often serves as a "cap" group in the typical pharmacophore model of HDAC inhibitors, which consists of a zinc-binding group, a linker, and a cap region. The cap group interacts with the rim of the enzyme's active site.
Further research has focused on organoselenocyanates as HDAC inhibitors. An analogue of the well-known HDAC inhibitor suberoylanilide hydroxamic acid (SAHA), 5-phenylcarbamoylpentyl selenocyanide (SelSA-2), has been shown to be a mechanism-based inhibitor of HDAC6. nih.gov This suggests that modifications to the propanoic acid linker and the incorporation of different functionalities can lead to potent HDAC inhibition.
Table 1: Examples of Indazole-based HDAC Inhibitors and their Activity
| Compound Class | Target | Key Structural Feature | Reported Activity (IC50) |
| 3-hydroxy-isoxazole derivatives | HDAC6 | 3-hydroxy-isoxazole zinc binding group | Best candidate: 700 nM nih.gov |
| Organoselenocyanates | HDAC6, HDAC10 | Selenocyanate group | Mechanism-based inhibition nih.gov |
Cyclooxygenase (COX-1 and COX-2) Inhibition
Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins (B1171923) from arachidonic acid and are well-known targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov There are two main isoforms, COX-1 and COX-2.
Derivatives of indazole have been investigated for their COX inhibitory activity. While specific data on this compound is limited, related heterocyclic compounds have shown significant potential. For example, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2, with some compounds showing IC50 values comparable to the known NSAID meloxicam. nih.gov
The diarylisoxazole scaffold, which shares some structural similarities with substituted indazoles, is found in several NSAIDs with high selectivity for COX-1. nih.gov The structural analysis of COX-1 bound to diarylisoxazoles like mofezolac (B1677391) reveals key binding interactions within the enzyme's active site, providing a basis for the design of new inhibitors. nih.gov These studies highlight the potential for indazole-based structures to be developed as selective or non-selective COX inhibitors.
Table 2: COX Inhibitory Activity of Related Heterocyclic Compounds
| Compound Class | Target | Reported Activity (IC50) | Reference |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1, COX-2 | Similar to meloxicam | nih.gov |
| Mofezolac (diarylisoxazole) | COX-1 | Preferentially inhibits COX-1 | nih.gov |
Tyrosine Kinase Inhibition (e.g., VEGFR, FGFR, FLT3, ALK, c-kit)
Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Consequently, they are major targets for cancer drug development.
Indazole derivatives have emerged as a significant class of tyrosine kinase inhibitors. A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov The most potent of these, compound 8r , exhibited strong inhibitory activity against both wild-type FLT3 and its drug-resistant mutants, with IC50 values in the nanomolar range. nih.gov
The indazole scaffold is also found in multi-targeted tyrosine kinase inhibitors. For example, pazopanib (B1684535) is a potent inhibitor of VEGFR, PDGFR, and c-Kit. haematologica.org Similarly, sitravatinib (B1680992) targets a range of receptor tyrosine kinases including c-Kit and PDGFR. selleckchem.com The inhibition of c-Kit by various tyrosine kinase inhibitors is a well-documented effect, which can sometimes lead to off-target effects but is also a therapeutic goal in certain cancers. haematologica.org
Table 3: Tyrosine Kinase Inhibitory Activity of Indazole Analogues and Related Compounds
| Compound | Target(s) | Reported Activity (IC50) |
| 8r (benzimidazole derivative) | FLT3, FLT3-D835Y | 41.6 nM, 5.64 nM nih.gov |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit | 10 nM, 30 nM, 47 nM, 84 nM, 140 nM selleckchem.com |
| Dasatinib | c-Kit | Potent inhibitor haematologica.org |
| Quizartinib | FLT3, c-Kit | Potent inhibitor haematologica.org |
| Tivozanib | VEGFR1, VEGFR2, VEGFR3 | 30 nM, 6.5 nM, 15 nM selleckchem.com |
DNA Gyrase B Inhibition
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. nih.govmdpi.com It is composed of two subunits, GyrA and GyrB.
A novel class of indazole derivatives has been discovered as potent inhibitors of the GyrB subunit. nih.gov Through structure-based drug design and optimization of physicochemical properties, these indazole derivatives demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens. nih.gov The design strategy often involves creating hybrids of known pharmacophores. For instance, new hybrids between the catalytic inhibitor ciprofloxacin (B1669076) (a GyrA inhibitor) and ATP-competitive GyrB inhibitors have been designed, resulting in compounds with low nanomolar inhibition of DNA gyrase. nih.gov
Furthermore, in silico studies have been used to identify and optimize DNA gyrase B inhibitors. Benzofuran–pyrazole-based compounds have been designed and synthesized, with some showing significant inhibition of E. coli DNA gyrase B. mdpi.com Substituted oxadiazoles (B1248032) have also been identified as a novel scaffold for DNA gyrase inhibitors. researchgate.net
Table 4: DNA Gyrase B Inhibitory Activity of Indazole and Related Compounds
| Compound Class | Target | Key Finding |
| Indazole derivatives | GyrB | Excellent enzymatic and antibacterial activity nih.gov |
| Ciprofloxacin-GyrB inhibitor hybrids | GyrA and GyrB | Low nanomolar inhibition of DNA gyrase nih.gov |
| Benzofuran–pyrazole (B372694) derivatives | DNA gyrase B | Significant inhibition mdpi.com |
| Substituted oxadiazoles | DNA gyrase B | IC50 of 1.2 μM for a lead compound researchgate.net |
Urease Enzyme Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. researchgate.net It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new antibacterial agents. researchgate.netnih.gov
While there is no specific data on the urease inhibition of this compound, related heterocyclic compounds have shown significant activity. For example, benzofuran-based thiazolidinone analogues have been synthesized and shown to have excellent to good inhibitory potential against urease, with some compounds exhibiting IC50 values in the low micromolar range, more potent than the standard inhibitor thiourea. nih.gov
Similarly, oxazole-based imidazopyridine scaffolds have been designed and synthesized, with several analogues demonstrating potent urease inhibition, again surpassing the activity of thiourea. nih.gov Structure-activity relationship (SAR) studies of these compounds have provided insights into the key structural features required for potent inhibition. nih.gov
Table 5: Urease Inhibitory Activity of Related Heterocyclic Compounds
| Compound Class | Target | Reported Activity (IC50) | Reference |
| Benzofuran-based thiazolidinones | Urease | 1.2 ± 0.01 to 23.50 ± 0.70 µM | nih.gov |
| Oxazole-based imidazopyridines | Urease | Most potent: 5.68 ± 1.66 μM | nih.gov |
Cytochrome P450 14alpha-sterol Demethylase (CYP51) Inhibition
Cytochrome P450 14alpha-sterol demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in fungi, plants, and mammals. nih.govnih.gov In fungi, it is the target of azole antifungal drugs. nih.gov In humans, it is involved in cholesterol biosynthesis and is a potential target for cholesterol-lowering drugs. researchgate.net
The inhibition of CYP51 often involves the coordination of a nitrogen atom from a heterocyclic ring to the heme iron in the enzyme's active site. biointerfaceresearch.com While direct inhibition data for this compound is not available, the indazole ring, being a nitrogen-containing heterocycle, has the potential to interact with the heme iron of CYP51.
Research on other heterocyclic compounds has demonstrated this principle. For example, pyridylethanol(phenylethyl)amine derivatives have been identified as specific inhibitors of human CYP51, with the pyridine (B92270) nitrogen coordinating to the heme iron in a manner analogous to azole antifungals. researchgate.net In silico screening has also been used to discover new potent inhibitors of CYP51 from various chemical classes. biointerfaceresearch.com These findings suggest that indazole-based compounds could be designed to target CYP51 for various therapeutic applications.
Table 6: Inhibition of CYP51 by Heterocyclic Compounds
| Compound Class | Target | Mechanism of Action |
| Pyridylethanol(phenylethyl)amine derivatives | Human CYP51 | Coordination of pyridine nitrogen to heme iron researchgate.net |
| Azole antifungals | Fungal CYP51 | Coordination of azole nitrogen to heme iron nih.gov |
The structural motif of this compound has served as a scaffold for the development of various biologically active compounds. Analogues of this core structure have been investigated for their modulatory effects on a range of physiological targets, including G-protein coupled receptors and ion channels, as well as for their potential as antiproliferative agents. The following sections detail the in vitro biological activity and mechanistic studies of these analogues.
Glucagon (B607659) Receptor (GCGR) Antagonistic Activity
The glucagon receptor (GCGR), a Class B G-protein coupled receptor, plays a pivotal role in glucose homeostasis. Its antagonism is a validated therapeutic strategy for the management of type 2 diabetes mellitus. researchgate.net Indazole-based derivatives have been a focus of research in the quest for potent and selective GCGR antagonists.
A series of indazole and indole (B1671886) derivatives have been discovered as potent GCGR antagonists through scaffold hopping from known leads. nih.govrmit.edu.vn Structure-activity relationship (SAR) studies have revealed key structural features that govern their antagonistic potency. For instance, research has shown that the presence of a β-alanine moiety is a common feature in many GCGR antagonists. nih.gov In one study, an indazole-based β-alanine derivative was identified as a potent GCGR antagonist. researchgate.net Further optimization of this series led to the discovery of multiple potent antagonists with favorable pharmacokinetic profiles. nih.gov The substitution pattern on the indazole ring has also been shown to be critical for activity. For example, it was noted that an unsubstituted C-3 position on the indazole ring resulted in stronger activity compared to a 3-methyl substituted derivative. researchgate.net
Table 1: GCGR Antagonistic Activity of Indazole Analogues
| Compound | Target | Assay | Activity | Reference |
|---|---|---|---|---|
| Indazole/indole derivatives | GCGR | cAMP production, Hepatic glucose production | Potent antagonists | nih.govrmit.edu.vnnih.gov |
| Indazole-based β-alanine derivative | GCGR | Not specified | Potent antagonist | researchgate.net |
This table summarizes the reported antagonistic activities of indazole analogues on the glucagon receptor.
G-Protein Coupled Receptor 40 (GPR40/FFAR1) Agonism
G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS). nih.gov Agonism of GPR40 is a promising therapeutic approach for type 2 diabetes. nih.gov While direct analogues of this compound were not extensively detailed in the search results, structurally related indole-5-propanoic acid and benzyloxyphenylpropanoic acid derivatives have been identified as potent GPR40 agonists.
A series of indole-5-propanoic acid derivatives were synthesized and evaluated for their GPR40 agonistic activity. Several compounds were identified as potent agonists with EC50 values in the nanomolar range and demonstrated good GSIS effects. nih.gov Similarly, a series of 2-aryl-substituted indole-5-propanoic acid derivatives were designed, with lead compounds activating both Gq and Gs signaling pathways, characterizing them as full GPR40 agonists. nih.gov Furthermore, bornyl-containing benzyloxyphenylpropanoic acid derivatives have also been identified as full FFAR1 agonists. mdpi.com These studies highlight the potential of the propanoic acid moiety linked to a heterocyclic or aromatic core in designing GPR40 agonists.
Table 2: GPR40/FFAR1 Agonistic Activity of Structurally Related Propanoic Acid Analogues
| Compound Series | Target | Assay | Key Findings | Reference |
|---|---|---|---|---|
| Indole-5-propanoic acid derivatives | GPR40 | NFAT reporter assay, GSIS assay | Identified potent agonists (EC50 = 9.4 nM for the most potent) | nih.gov |
| 2-Aryl-substituted indole-5-propanoic acid derivatives | GPR40 | Gq and Gs signaling pathway activation | Identified full GPR40 agonists | nih.gov |
| Bornyl-containing benzyloxyphenylpropanoic acid derivatives | FFAR1 | FFAR1 activation, Insulin and GIP secretion | Identified full FFAR1 agonists | mdpi.com |
| 3-(4-Aryloxyaryl)propanoic acid derivatives | GPR40/FFAR1 | In vitro activity assays | Identified a structurally distinct and potent agonist | nih.gov |
This table presents the agonistic activities of propanoic acid analogues structurally related to this compound on the GPR40/FFAR1 receptor.
Calcitonin Gene-Related Peptide (CGRP) Receptor Modulation
The calcitonin gene-related peptide (CGRP) receptor is a key target in the treatment of migraine. researchgate.net Antagonists of the CGRP receptor have proven to be effective therapeutics. Indazole-containing compounds have been successfully developed as potent CGRP receptor antagonists.
One notable example is BMS-742413, a highly potent CGRP receptor antagonist that incorporates a 7-methyl-1H-indazol-5-yl moiety. nih.gov This compound demonstrated robust, dose-dependent inhibition of CGRP-induced increases in marmoset facial blood flow. nih.gov Structure-activity relationship studies have shown that substitution on the indazole ring can significantly impact binding potency. For instance, a compound derived from a 7-methylindazole core showed a 30-fold increase in CGRP binding potency compared to its unsubstituted indazole analogue. researchgate.net
Table 3: CGRP Receptor Antagonistic Activity of Indazole Analogues
| Compound | Target | Key Structural Feature | Activity | Reference |
|---|---|---|---|---|
| BMS-742413 | CGRP Receptor | 7-methyl-1H-indazol-5-yl | Highly potent antagonist | nih.gov |
| Analogue with 7-methylindazole core | CGRP Receptor | 7-methylindazole | 30-fold increased binding potency | researchgate.net |
This table highlights the antagonistic activity of indazole-containing compounds on the CGRP receptor.
Nicotinic Alpha-7 Receptor Modulation
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a ligand-gated ion channel involved in various cognitive processes, and its modulation is a target for treating cognitive impairments. nih.gov While direct modulators based on the this compound scaffold are not prominently featured in the reviewed literature, the broader class of indazole and related heterocyclic derivatives has been explored as ligands for this receptor.
Calcium-Release Activated Calcium (CRAC) Channel Blockade
The calcium-release activated calcium (CRAC) channel is a key regulator of intracellular calcium signaling and is highly expressed in immune cells like T lymphocytes and mast cells. nih.govnih.gov Blockade of CRAC channels represents a therapeutic strategy for autoimmune diseases and inflammatory conditions. Indazole derivatives have emerged as potent and selective CRAC channel blockers.
Structure-activity relationship studies of indazole-3-carboxamides have identified potent CRAC channel blockers. nih.govnih.gov These studies revealed that the regiochemistry of the amide linker is critical for activity. Indazole-3-carboxamides were found to be active inhibitors of calcium influx, while their isomeric "reverse" amide counterparts were inactive. nih.govnih.gov One of the most potent compounds, an indazole-3-carboxamide, actively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC50 value. nih.gov Another study characterized an indazole derivative as a fast-onset, reversible, and selective CRAC channel blocker that fully blocked the CRAC current with an IC50 of 4.9 μM. nih.gov
Table 4: CRAC Channel Blocking Activity of Indazole Analogues
| Compound Series | Target | Key Findings | IC50 Value | Reference |
|---|---|---|---|---|
| Indazole-3-carboxamides | CRAC Channel | Regiochemistry of amide linker is critical for activity | 0.67 µM (for most potent) | nih.govnih.gov |
| 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide | CRAC Channel | Fast onset, reversible, and selective blocker | 4.9 µM | nih.gov |
This table summarizes the in vitro blocking activity of indazole analogues on the CRAC channel.
Antiproliferative and Anticancer Activity in Cell-Based Assays
The indazole scaffold is a recognized pharmacophore in the design of anticancer agents, with numerous derivatives exhibiting potent antiproliferative activity against a variety of human cancer cell lines. nih.gov Analogues incorporating the indazole nucleus have been shown to inhibit cancer cell growth through various mechanisms, including cell cycle arrest and induction of apoptosis.
A series of 3-amino-N-phenyl-1H-indazole-1-carboxamides demonstrated significant antiproliferative activity against a panel of 60 human cancer cell lines. The most active compounds in this series inhibited the growth of many cancer cell lines at concentrations below 1 microM, with one compound showing an IC50 of 0.0153 µM in a leukemia cell line. nih.gov These compounds were found to cause a block in the G0-G1 phase of the cell cycle. nih.gov Other studies on different series of indazole derivatives have also reported potent anticancer activity. For instance, a novel series of indazole derivatives showed IC50 values ranging from 0.010 to 12.8 μM against four human cancer cell lines. researchgate.net Another study on 1H-indazole-3-amine derivatives identified a compound with a promising inhibitory effect against a chronic myeloid leukemia cell line (IC50 = 5.15 µM) and good selectivity for normal cells. nih.govmdpi.com
Table 5: Antiproliferative and Anticancer Activity of Indazole Analogues in Cell-Based Assays
| Compound Series | Cancer Cell Line(s) | Activity (IC50/GI50) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 3-Amino-N-phenyl-1H-indazole-1-carboxamides | 60 human cancer cell lines (e.g., Leukemia SR) | < 1 µM (0.0153 µM for most potent) | G0-G1 cell cycle arrest | nih.gov |
| Novel indazole derivatives | A549 (Lung), MCF7 (Breast), A375 (Melanoma), HT-29 (Colon) | 0.010 - 12.8 µM | Not specified | researchgate.net |
| 1H-indazole-3-amine derivatives | K562 (Chronic Myeloid Leukemia) | 5.15 µM | Induction of apoptosis and cell cycle arrest | nih.govmdpi.com |
| Nortopsentin analogues (Indazolyl-thiazolyl-pyrrolopyridines) | Various human tumor cell lines | Micromolar to nanomolar GI50 values | Pro-apoptotic | researchgate.net |
This table provides a summary of the in vitro anticancer activities of various indazole analogues against different human cancer cell lines.
In Vitro Growth Inhibition Against Diverse Cancer Cell Lines (e.g., HCT-116, MDA-MB-231, HepG2)
A series of novel 6-substituted aminoindazole derivatives were synthesized and evaluated for their anti-proliferative activity. nih.gov Among them, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated potent activity against the human colorectal cancer cell line HCT116, with an IC50 value of 0.4 ± 0.3 μM. nih.gov This highlights the potential of the 6-substituted indazole scaffold in targeting colorectal cancer.
In another study, a series of 3-aryl indazole and 1-methyl-3-aryl indazole derivatives were tested against HCT-116 and MDA-MB-231 (triple-negative breast cancer) cell lines. The results indicated that these derivatives displayed mild to moderate anticancer activities. researchgate.net Furthermore, some 1H-indazole-3-amine derivatives have shown inhibitory effects against the Hep-G2 (hepatocellular carcinoma) cell line, with one mercapto acetamide-derived compound exhibiting an IC50 of 3.32 µM. mdpi.com
Curcumin-indazole analogues have also been investigated for their cytotoxic effects. One study reported IC50 values against MCF-7 (breast cancer) cells ranging from 45.97 to 86.24 µM. japsonline.com
Although direct evidence for this compound is lacking, the data from these related analogues suggest that the indazole-6-yl moiety is a viable pharmacophore for developing anticancer agents targeting a range of cancer cell lines.
Investigation of Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
The anticancer effects of indazole derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest.
One study on indazole derivatives revealed that a potent compound promoted apoptosis in the 4T1 breast cancer cell line. This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2, along with a decrease in mitochondrial membrane potential. researchgate.netrsc.org
Furthermore, a series of 6-substituted aminoindazole derivatives were found to suppress the proliferation of HCT116 cells through G2/M cell cycle arrest. nih.gov The ability of indazole derivatives to induce apoptosis has been linked to the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway. nih.gov
These findings suggest that a likely mechanism of action for anticancer indazole analogues, including potentially those of this compound, involves the induction of programmed cell death and the disruption of the normal cell cycle in cancer cells.
Anti-inflammatory Efficacy in In Vitro Models
Indazole derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. nih.gov The synthesis of new indazole analogues of curcumin (B1669340) has yielded compounds with high anti-inflammatory activity, in some cases exceeding that of the standard drug diclofenac (B195802) sodium. ugm.ac.idresearchgate.net One particular analogue showed an IC50 value of 0.548 ± 0.062 μM in an in vitro protein denaturation assay. ugm.ac.id
The anti-inflammatory effects of indazole and its derivatives have been attributed to the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. nih.gov This suggests that analogues of this compound could potentially exert anti-inflammatory effects through similar mechanisms.
Antimicrobial and Antifungal Activity
The indazole scaffold is also a promising framework for the development of new antimicrobial and antifungal agents. nih.gov
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations
A series of N-methyl-3-aryl indazoles have shown activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov While specific MIC values for this compound analogues are not detailed in the available literature, the broad-spectrum activity of related compounds is noted.
Antifungal Efficacy Against Pathogenic Yeasts and Molds
Indazole derivatives have been evaluated for their in vitro activity against various Candida species. nih.gov Some 2,3-diphenyl-2H-indazole derivatives carrying a carboxylic acid group have shown activity against C. albicans and C. glabrata. nih.gov Additionally, N-methyl-3-aryl indazoles have demonstrated activity against the fungal strain Candida albicans. nih.gov
Antiprotozoal Activity Assessment
The antiprotozoal activity of indazole derivatives has been reported against several protozoan parasites. nih.govnih.gov Studies have shown that 2-phenyl-2H-indazole derivatives exhibit potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov The structure-activity relationship studies suggest that substitutions on the indazole ring, such as electron-withdrawing groups on a 2-phenyl substituent, can significantly enhance antiprotozoal activity. nih.govnih.gov For example, some 2-phenyl-2H-indazole derivatives have shown IC50 values of less than 0.050 µM against E. histolytica. nih.gov
Antimycobacterial Activity
The indazole nucleus is a key structural motif in the design of new antimicrobial agents. nih.gov While direct studies on the antimycobacterial activity of this compound itself are not extensively documented in publicly available research, the broader class of indazole derivatives has shown promise in this area. Research into various indazole-containing compounds has demonstrated their potential to inhibit the growth of mycobacterial species. mdpi.com
The development of novel antimycobacterial agents is crucial to combat the rise of drug-resistant tuberculosis. mdpi.com The general strategy often involves the synthesis of various derivatives of a core scaffold, like indazole, and subsequent screening for activity against different mycobacterial strains. mdpi.comresearchgate.net For instance, studies on other heterocyclic compounds have shown that structural modifications can lead to significant activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. researchgate.net The exploration of indazole derivatives in this context is an active area of research, with the aim of identifying new lead compounds for the development of more effective tuberculosis treatments. mdpi.com
Neuropharmacological Investigations (In Vitro Mechanistic Studies)
The indazole core is a recognized pharmacophore in the development of neurologically active agents, with derivatives showing affinity for various components of the central nervous system.
In vitro studies have demonstrated that synthetic indazole derivatives can interact with key neurotransmitter receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. These interactions are highly dependent on the specific substitution patterns on the indazole ring and the nature of the appended side chains.
Research on a series of 3-arylindazole derivatives revealed their affinity for both 5-HT1A serotonin and D1 dopamine receptors. nih.gov The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the indazole and aryl moieties significantly influence binding affinity and selectivity. For example, the presence of a bromine atom at the 5-position of the 3-arylindazole molecule led to a higher affinity for dopamine D1 receptors compared to chlorine or methyl substituents. nih.gov Conversely, for serotonin 5-HT1A receptors, compounds with a methyl group at the 5-position were found to be more active. nih.gov
Further investigations into novel indazole derivatives linked to a piperazine (B1678402) scaffold have identified multi-target ligands for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, which are key targets in the treatment of schizophrenia. nih.gov The affinity of these compounds for the receptors was found to be influenced by the substituents on the aryl part of the piperazine moiety. nih.gov Specifically, electron-donating groups at the ortho position of the phenyl ring attached to the piperazine generally led to a greater increase in affinity for the D2 receptor. nih.gov
The following table summarizes the observed receptor binding affinities for selected indazole derivatives from research studies.
| Compound Type | Receptor Target(s) | Key Findings |
| 3-Arylindazole Derivatives | 5-HT1A, D1 | Substituents at the 5-position of the indazole ring and on the 3-aryl group modulate affinity and selectivity. nih.gov |
| Indazole-Piperazine Hybrids | D2, 5-HT1A, 5-HT2A | Substituents on the piperazine-aryl moiety significantly impact binding affinity to dopamine and serotonin receptors. nih.gov |
Molecular Interactions with Nucleic Acids (e.g., DNA Groove Binding)
The interaction of small molecules with nucleic acids, such as DNA, is a critical mechanism of action for many therapeutic agents, particularly in the realm of anticancer and antimicrobial drugs. The ability of a compound to bind to DNA, either covalently or non-covalently, can interfere with essential cellular processes like replication and transcription. nih.gov
While specific studies on the DNA binding properties of this compound are limited, the broader class of indazole derivatives has been identified as having the potential to interact with DNA. One significant finding is the discovery of indazole derivatives as a novel class of bacterial DNA gyrase B (GyrB) inhibitors. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibacterial drugs. nih.gov By inhibiting this enzyme, these indazole derivatives can effectively halt bacterial growth. Structure-based drug design has been instrumental in optimizing these indazole derivatives to achieve potent enzymatic and antibacterial activity. nih.gov
The mode of interaction with DNA can vary, with some molecules binding to the minor groove of the DNA helix. nih.gov The specific chemical structure of a compound dictates its binding mode and affinity. For instance, studies on other heterocyclic compounds have explored their DNA binding through techniques like UV-Visible titration and molecular docking to understand the nature of the interaction at a molecular level. nih.gov These studies help in designing molecules with specific DNA binding properties. nih.gov
Structure Activity Relationships Sar and Medicinal Chemistry Applications of Indazole Propanoic Acid Scaffolds
Impact of Substitutions on the Indazole Core on Biological Activity
The biological profile of indazole-containing molecules can be finely tuned by introducing various functional groups onto the indazole core. The position and electronic properties of these substituents play a critical role in the molecule's interaction with its biological target.
Role of Regiochemistry and Position of Functional Groups
The regiochemistry of substitution on the indazole ring is a crucial determinant of biological activity. The indazole nucleus offers several positions for substitution (N-1, N-2, C-3, C-4, C-5, C-6, and C-7), and the specific placement of a functional group can lead to significant differences in potency and selectivity.
For instance, in a series of 6-substituted aminoindazole derivatives developed as potential anticancer agents, the nature and position of the substituent dramatically influenced cytotoxicity. Introduction of a methyl group at the C-3 position was shown to be beneficial for activity against HCT116 colon cancer cells. Furthermore, aryl substitutions at this position were generally more potent than cyclohexyl substitutions. A notable increase in potency was observed when a benzyl group was replaced by a 3-pyridylmethyl or a fluorobenzyl group, highlighting the importance of the electronic and steric properties of the substituent. nih.gov
The position of substitution on the benzenoid portion of the indazole ring also plays a critical role. Studies on indazole derivatives as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) have shown that disubstitution at the 4- and 6-positions can lead to potent inhibitory activity. researchgate.net In contrast, for other biological targets, substitution at the C-5 or C-7 position has been found to be more favorable. For example, 7-methoxyindazole and 7-nitroindazole have been identified as nitric oxide synthase inhibitors. researchgate.net
The differential effects of substitution are often rationalized by the specific interactions formed with the amino acid residues in the binding pocket of the target protein. A substituent at a particular position might form a key hydrogen bond, engage in a favorable hydrophobic interaction, or, conversely, introduce a steric clash that prevents optimal binding.
| Compound | Substitution Pattern | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Methyl-6-aminoindazole derivative | Methyl at C-3 | Potent | nih.gov |
| 3-(3-Fluorobenzyl)-6-aminoindazole | 3-Fluorobenzyl at C-3 | 0.4 | nih.gov |
| 4,6-Disubstituted 1H-indazole | Substituents at C-4 and C-6 | 5.3 (IDO1 Inhibition) | researchgate.net |
Effects of Tautomeric Forms on Biological Recognition
Indazole can exist in two main tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.netnih.gov While 1H-indazole is generally the more thermodynamically stable and predominant tautomer, the presence and accessibility of the 2H-tautomer can have significant implications for biological activity. researchgate.netnih.gov The different arrangement of hydrogen bond donors and acceptors in the two tautomers can lead to distinct binding modes with a biological target.
The tautomeric equilibrium can be influenced by the solvent environment and the nature of substituents on the indazole ring. nih.gov For instance, the N-alkylation of indazoles can result in a mixture of N-1 and N-2 alkylated products, and the ratio of these products can be influenced by the reaction conditions and the electronic and steric nature of the substituents. acs.org
The biological recognition of an indazole-containing molecule can be highly specific for one tautomeric form over the other. This is because the precise geometry and electronic properties of the binding site of a receptor or enzyme are often exquisitely tuned to interact with a specific arrangement of atoms and functional groups. If, for example, a hydrogen bond with the N-1 proton is crucial for binding, the 2H-tautomer, which lacks this proton, will likely exhibit significantly lower affinity. Conversely, if the N-2 lone pair is a key hydrogen bond acceptor, the 2H-tautomer may be the more active form. Some studies have suggested that certain 2H-indazole derivatives can act as anti-inflammatory and anti-microbial compounds. nih.gov
Modifications of the Propanoic Acid Side Chain
The propanoic acid side chain is a key feature of the "3-(1H-Indazol-6-YL)propanoic acid" scaffold, providing a crucial acidic functionality that can engage in important interactions with biological targets, such as forming salt bridges with basic amino acid residues. Modifications to this side chain can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.
Influence of Alkyl Chain Length and Branching
The length and branching of the alkyl chain of the propanoic acid moiety can have a profound impact on the biological activity of the molecule. These modifications can influence several key parameters, including:
Lipophilicity: Increasing the length of the alkyl chain generally increases the lipophilicity of the compound. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties. A more lipophilic compound may have better membrane permeability but could also be more prone to metabolic degradation and may exhibit higher plasma protein binding.
Steric Effects: The size and shape of the alkyl chain can influence how the molecule fits into the binding site of its target. A longer or more branched chain may create steric hindrance, preventing optimal binding. Conversely, in some cases, a bulkier group may be able to access and interact with a hydrophobic pocket in the target, leading to increased potency.
Conformational Flexibility: The length of the alkyl chain affects the conformational flexibility of the side chain. A longer chain has more rotational freedom, which could be either beneficial or detrimental for binding, depending on the entropic cost of adopting the bioactive conformation.
While specific SAR studies on the alkyl chain length and branching of this compound are not extensively documented in the public domain, general principles from related arylpropionic acid derivatives can be informative. For instance, studies on other classes of compounds have shown that even small changes, such as extending an acetic acid side chain to a propionic acid side chain, can significantly alter biological activity. google.com Similarly, introducing branching, such as a methyl group on the alpha-carbon of the propionic acid, can create a chiral center and often leads to enantiomers with different biological activities. google.com
Derivatization of the Carboxylic Acid Functionality
The carboxylic acid group is a key functional handle that can be readily derivatized to modulate the properties of the parent compound. Common derivatizations include conversion to esters, amides, and other related functional groups.
Esters: Esterification of the carboxylic acid can serve as a prodrug strategy. Esters are generally more lipophilic than the corresponding carboxylic acids and can therefore have improved oral absorption. Once absorbed, they can be hydrolyzed by esterases in the body to release the active carboxylic acid.
Amides: Conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can lead to new interactions with the biological target. The properties of the amide can be further tuned by varying the substituents on the amide nitrogen. For example, a series of 1H-indazole-3-carboxamides were synthesized and evaluated for their biological activities, demonstrating that the nature of the amine coupled to the carboxylic acid was critical for potency. mdpi.com
Other Derivatives: The carboxylic acid can also be converted to other functionalities, such as hydroxamic acids or sulfonamides, to explore different binding interactions and improve properties like metabolic stability.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |
|---|---|---|---|
| Carboxylic Acid | Tetrazole | Similar acidity and ability to act as a hydrogen bond acceptor. | Improved metabolic stability and oral bioavailability. |
| Carboxylic Acid | Hydroxamic Acid | Can act as a metal chelator, important for inhibiting metalloenzymes. | Introduction of a new binding motif. |
| Carboxylic Acid | Acylsulfonamide | Maintains acidic character with different steric and electronic properties. | Can alter binding interactions and improve pharmacokinetic properties. |
Bioisosteric Replacements within the Indazole Moiety
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The indazole ring itself can act as a bioisostere for other aromatic systems. For example, the indazole moiety has been used as a bioisosteric replacement for a catechol group in certain therapeutic agents. nih.gov
Within the indazole scaffold, various bioisosteric replacements can be considered for the substituents. For instance, a hydroxyl group could be replaced by an amino or a thiol group to probe for different hydrogen bonding interactions. A methyl group might be replaced by a chlorine atom or a trifluoromethyl group to alter electronic properties and lipophilicity. The strategic application of bioisosteric replacements can lead to the discovery of novel analogs with improved drug-like properties. For example, in the development of neuroprotective agents, the introduction of a 1,2,4-oxadiazole ring as a bioisostere for an amide group in a series of 5-substituted-1H-indazoles led to a potent and selective human MAO B inhibitor.
Design Principles for Developing Target-Specific Agents
The development of target-specific agents from a lead scaffold, such as this compound, is a systematic process guided by structure-activity relationship (SAR) studies. This involves strategically modifying the molecule's structure to enhance its interaction with the desired biological target while minimizing off-target effects. For the this compound scaffold, key areas for modification include the indazole ring, the propanoic acid side chain, and the linkage between them.
Substitution on the Indazole Ring:
The indazole core offers several positions for substitution (N1, C3, C4, C5, and C7) where the introduction of different functional groups can significantly impact potency and selectivity. For instance, in the development of indazole-based protein kinase inhibitors, substitutions at these positions have been shown to modulate activity and selectivity. nih.govrsc.org
N1-Substitution: Alkylation or arylation at the N1 position can influence the compound's pharmacokinetic properties and its orientation within a binding pocket. For example, the introduction of a substituted benzyl group at the N1 position of indazole arylsulfonamides has been crucial for their antagonist activity at the CCR4 receptor. acs.org
C3-Substitution: The C3 position is often a key interaction point. In a series of indazole-3-carboxamides developed as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker at C3 was found to be critical for inhibitory activity. nih.gov
C4, C5, C6, and C7-Substitution: Modifications on the benzene (B151609) ring portion of the indazole can fine-tune electronic properties and provide additional interaction points with the target. For example, in the optimization of indazole arylsulfonamides, methoxy or hydroxyl groups at the C4 position and small substituents at the C6 position were preferred for enhanced potency. acs.org
Modification of the Propanoic Acid Side Chain:
The propanoic acid moiety of this compound provides a crucial acidic functional group that can engage in ionic interactions with biological targets. However, the presence of a carboxylic acid can sometimes lead to poor membrane permeability and metabolic instability. nih.govnih.gov Therefore, bioisosteric replacement is a common strategy to optimize this part of the molecule.
Common bioisosteres for carboxylic acids include:
Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres, possessing a similar pKa while offering improved metabolic stability. drughunter.com
Hydroxamic acids: Known for their metal-chelating properties, hydroxamic acids can serve as effective carboxylic acid surrogates in certain contexts. nih.gov
Acyl sulfonamides: This group can mimic the hydrogen bonding and geometric properties of carboxylic acids with altered acidity and improved metabolic profiles. nih.gov
The choice of bioisostere is highly context-dependent and often requires empirical testing to determine the optimal replacement for a given target. nih.gov
Illustrative SAR Data for Indazole Derivatives:
To exemplify the impact of structural modifications on biological activity, the following table presents hypothetical SAR data for a series of indazole derivatives targeting a generic protein kinase.
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (Propanoic Acid Moiety) | Kinase Inhibition IC50 (nM) |
| 1 | H | H | -CH2CH2COOH | 500 |
| 2 | -CH3 | H | -CH2CH2COOH | 250 |
| 3 | -CH2Ph | H | -CH2CH2COOH | 100 |
| 4 | -CH2Ph | -Cl | -CH2CH2COOH | 50 |
| 5 | -CH2Ph | -Cl | -CH2CH2CONHSO2CH3 | 25 |
| 6 | -CH2Ph | -Cl | -CH2CH2-tetrazole | 30 |
Application of Scaffold Hopping and Fragment-Based Drug Design in Optimizing Potency and Selectivity
Beyond systematic SAR studies, more advanced drug design strategies like scaffold hopping and fragment-based drug design (FBDD) are employed to discover novel chemotypes with improved drug-like properties.
Scaffold Hopping:
Scaffold hopping involves replacing the central core of a known active compound with a structurally different scaffold while retaining the key pharmacophoric features responsible for biological activity. This strategy is particularly useful for generating novel intellectual property and overcoming liabilities associated with the original scaffold.
A notable example is the scaffold hop from an indole (B1671886) to an indazole core. rsc.orgnih.gov Given the structural similarity between indoles and indazoles, this has been a successful strategy in developing new classes of inhibitors. For instance, researchers have transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors by replacing the indole core with an indazole scaffold. rsc.orgnih.gov
In the context of this compound, one could envision a scaffold hopping approach starting from a known bioactive compound containing a different heterocyclic core but with a similar substitution pattern. The indazole moiety would be introduced to explore new chemical space and potentially improve properties such as potency, selectivity, or metabolic stability.
Fragment-Based Drug Design (FBDD):
FBDD is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. youtube.com These fragment hits are then grown, linked, or merged to generate more potent and selective lead compounds, often guided by structural biology techniques like X-ray crystallography. youtube.com
The indazole scaffold is well-suited for FBDD due to its relatively small size and synthetic tractability. In a reported example, an indazole fragment was identified as a hit in a high-concentration biochemical screen for AXL kinase inhibitors. This initial fragment was then optimized through iterative cycles of chemical synthesis and biological testing, guided by docking studies, to yield a potent inhibitor. nih.gov
For a molecule like this compound, an FBDD approach could be conceptualized as follows:
Fragment Screening: A library of small fragments would be screened to identify those that bind to the target of interest.
Hit Identification: Fragments containing an indazole core or a propanoic acid-like moiety might be identified as initial hits.
Fragment Elaboration: The this compound scaffold could then be used as a template for growing or merging these initial fragment hits to improve their binding affinity and selectivity. For example, if a small aromatic fragment is found to bind in a pocket adjacent to the indazole, it could be linked to the C3 or C4 position of the indazole ring to create a more potent molecule.
The following table illustrates a hypothetical fragment-based approach for developing an inhibitor, starting with an indazole fragment.
| Stage | Compound | Description | Binding Affinity (Kd) |
| Fragment Hit | Indazole | A small, low-molecular-weight fragment identified from a screen. | 1 mM |
| Fragment Growth | 3-Amino-6-phenyl-indazole | The initial fragment is grown by adding a phenyl group to explore a nearby hydrophobic pocket. | 100 µM |
| Lead Optimization | 3-Amino-6-(3-methoxyphenyl)-1H-indazole | Further optimization by adding a methoxy group to the phenyl ring to enhance hydrogen bonding interactions. | 1 µM |
Future Research Perspectives for 3 1h Indazol 6 Yl Propanoic Acid and Its Analogues
Advancements in Green and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient methods for synthesizing 3-(1H-indazol-6-yl)propanoic acid and its derivatives is a key area of future research. Traditional synthetic routes for indazoles can involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste. Green chemistry principles offer a pathway to more sustainable and economical production.
Future research will likely focus on several key areas:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer side products. rasayanjournal.co.in The application of microwave-assisted organic synthesis (MAOS) to the functionalization of indazoles is a promising green approach. rasayanjournal.co.in For instance, a one-pot, two-step cyclization of hydrazone hydrates assisted by microwaves has been developed for synthesizing 1-H-indazole and its derivatives with good to excellent yields. ajrconline.org Another study demonstrated the successful microwave-assisted synthesis of indazole acetic acid derivatives from 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.net These methods could be adapted for the synthesis of this compound, potentially from a suitably substituted 2-nitroarylpropanoic acid derivative.
Use of Greener Solvents: The replacement of volatile and hazardous organic solvents with more benign alternatives is a cornerstone of green chemistry. Water is a highly desirable solvent due to its non-toxic, non-flammable, and abundant nature. jchr.orgresearchgate.net The synthesis of indazole derivatives has been successfully carried out in distilled water under microwave irradiation, offering a fast and efficient process. jchr.org Other green solvents, such as polyethylene (B3416737) glycol (PEG), have also been employed in the synthesis of 2H-indazoles. The exploration of these solvents for the synthesis of this compound could significantly improve the environmental footprint of its production.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. mdpi.com While the application of biocatalysis to indazole synthesis is still in its early stages, it represents a significant opportunity for future research. Enzymes could potentially be used for key bond-forming reactions or for the enantioselective synthesis of chiral analogues of this compound.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. durham.ac.uksci-hub.se The synthesis of various heterocyclic compounds, including indoles and imidazopyridazines, has been successfully demonstrated using flow chemistry. sci-hub.semdpi.com Applying flow technology to the synthesis of this compound could lead to more efficient, reproducible, and scalable manufacturing processes. uc.ptacs.org
The table below summarizes potential green synthetic approaches for this compound and its analogues.
| Green Chemistry Approach | Potential Advantages | Relevant Research |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, fewer byproducts. | rasayanjournal.co.inajrconline.orgresearchgate.net |
| Use of Greener Solvents (e.g., water, PEG) | Reduced toxicity and environmental impact. | jchr.orgresearchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions, potential for enantioselectivity. | mdpi.com |
| Flow Chemistry | Improved safety, scalability, and process control. | durham.ac.uksci-hub.semdpi.comuc.ptacs.org |
Integration of Advanced Computational Techniques for Rational Design
The rational design of novel analogues of this compound with improved therapeutic properties can be significantly accelerated by the integration of advanced computational techniques. pnrjournal.comnih.gov These methods allow for the prediction of molecular properties, binding affinities, and potential biological targets, thereby reducing the time and cost associated with traditional drug discovery. niscpr.res.in
Future research in this area will likely involve:
Molecular Docking and Virtual Screening: These techniques are used to predict the binding mode and affinity of small molecules to a protein target. pnrjournal.com By creating a virtual library of this compound analogues, researchers can screen them against known therapeutic targets to identify promising candidates for synthesis and biological evaluation. researchgate.netpnrjournal.com This approach has been widely used in the design of various enzyme inhibitors.
De Novo Drug Design: This computational method involves the generation of novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific target. pnrjournal.com By using the this compound scaffold as a starting point, de novo design algorithms can generate new analogues with optimized properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for a set of this compound analogues, researchers can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. researchgate.net This information can be used to understand the stability of the binding interaction and to identify key residues involved in the binding process, which can inform the design of improved analogues.
The integration of these computational techniques will enable a more targeted and efficient approach to the discovery of novel therapeutic agents based on the this compound scaffold.
Exploration of Undiscovered Biological Targets and Pathways
The indazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities. cuestionesdefisioterapia.com While some biological targets of indazole derivatives are well-established, there is significant potential for the discovery of novel targets and therapeutic applications for this compound and its analogues.
Future research directions include:
Kinase Inhibition: Many indazole-containing compounds are potent kinase inhibitors, with some, like axitinib (B1684631) and pazopanib (B1684535), being approved for cancer therapy. cuestionesdefisioterapia.com The this compound scaffold could be explored for its potential to inhibit various kinases involved in cancer, inflammation, and other diseases. For example, a novel series of indazole derivatives were identified as potent and selective PI3Kδ inhibitors for the treatment of hepatocellular carcinoma. acs.orggoogle.com
Targeting Membrane Transporters: Membrane transporters play a crucial role in cellular homeostasis and drug resistance. ajrconline.org Indazole-based ligands have been shown to modulate the function of transporters like P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer. ajrconline.org The propanoic acid moiety of this compound could potentially interact with the binding sites of various transporters, making this scaffold a promising starting point for the development of novel transporter modulators.
Modulation of Other Key Proteins: Indazole derivatives have been reported to exhibit a broad spectrum of bioactivities, including anti-inflammatory, antimicrobial, and neuroprotective effects. These activities are likely mediated by the interaction of these compounds with a variety of protein targets. High-throughput screening and chemoproteomics approaches could be employed to identify the specific cellular targets of this compound and its analogues, opening up new avenues for therapeutic intervention. For instance, some indazole derivatives have shown potential as antagonists for the glucagon (B607659) receptor, relevant for type 2 diabetes. jchr.org
The following table highlights some potential biological targets for future investigation.
| Biological Target Class | Potential Therapeutic Area | Relevant Research on Indazole Derivatives |
| Protein Kinases | Cancer, Inflammatory Disorders | acs.orgcuestionesdefisioterapia.comgoogle.com |
| Membrane Transporters | Cancer (Multidrug Resistance), Drug Delivery | ajrconline.org |
| G-Protein Coupled Receptors (GPCRs) | Neurological Disorders, Metabolic Diseases | jchr.org |
| Enzymes (e.g., HDACs) | Cancer, Neurodegenerative Diseases | jchr.org |
Development of Multi-Target Directed Ligands for Complex Diseases
Complex diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases are often characterized by the dysregulation of multiple biological pathways. The traditional "one-target, one-drug" approach has often proven insufficient for treating such multifactorial diseases. mdpi.com Multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, represent a promising therapeutic strategy for these complex conditions. mdpi.com
The indazole scaffold is an attractive core for the design of MTDLs due to its ability to interact with a diverse range of protein targets. ajrconline.org Future research in this area could focus on:
Alzheimer's Disease: The development of MTDLs for Alzheimer's disease is an active area of research. mdpi.com The this compound scaffold could be functionalized with other pharmacophores to simultaneously target key pathological features of the disease, such as cholinesterase enzymes, beta-amyloid aggregation, and tau hyperphosphorylation.
Cancer: In cancer therapy, MTDLs can be designed to inhibit multiple signaling pathways that are crucial for tumor growth and survival. For example, an indazole-based MTDL could be designed to simultaneously inhibit a key protein kinase and a membrane transporter involved in drug resistance. Pazopanib, an indazole-containing drug, is itself a multi-kinase inhibitor. jchr.org
Inflammatory Diseases: Chronic inflammatory diseases involve a complex interplay of various inflammatory mediators and signaling pathways. An MTDL based on the this compound scaffold could be designed to target multiple pro-inflammatory targets, such as cyclooxygenase (COX) enzymes and various cytokines.
The design of MTDLs requires a deep understanding of the pathophysiology of the disease and the structural features of the targets involved. The integration of computational methods will be crucial for the rational design of effective MTDLs based on the this compound scaffold.
Contribution to Chemical Biology as Research Probes
Chemical probes are small molecules that can be used to study the function of proteins in a cellular context. They are powerful tools for target validation, pathway elucidation, and the identification of new therapeutic targets. The this compound scaffold has the potential to be developed into a versatile platform for the creation of chemical probes.
Future research in this area could involve:
Development of Selective Inhibitors: By optimizing the structure of this compound, it may be possible to develop highly potent and selective inhibitors for specific protein targets. These selective inhibitors can then be used as chemical probes to study the biological role of that target in cells and in animal models.
Functionalization with Reporter Groups: The propanoic acid moiety of this compound provides a convenient handle for the attachment of various reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers. These functionalized probes can be used for a variety of applications, including:
Fluorescent Probes: For visualizing the localization of the target protein in cells.
Affinity-Based Probes (e.g., with biotin): For identifying the binding partners of the target protein through pull-down experiments.
Photo-Affinity Probes: For covalently labeling the target protein upon photo-irradiation, which can be used for target identification and mapping of the binding site.
Development of "Bump-and-Hole" Probes: This approach involves engineering both the protein target and the chemical probe to create a specific and orthogonal interaction. A "bumped" probe, a derivative of this compound with a bulky group, would be designed to bind to a "hole" engineered into the target protein's active site. This allows for the specific modulation of the target protein without affecting other proteins.
The development of chemical probes based on the this compound scaffold will not only advance our understanding of fundamental biological processes but also facilitate the discovery of new drug targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
